molecular formula C9H15N3 B13438194 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

Cat. No.: B13438194
M. Wt: 165.24 g/mol
InChI Key: AEYDCXOBVKXQGU-UHFFFAOYSA-N
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Description

1-Ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine (CAS: 74197-15-2) is a bicyclic heterocyclic compound featuring a tetrahydroindazole core substituted with an ethyl group at the N1 position and an amine group at the C5 position. Its molecular formula is C9H15N3, with a molecular weight of 165.24 g/mol (calculated from ). The compound’s SMILES string is CCN1C2=C(CC(CC2)N)C=N1, and its InChIKey is AEYDCXOBVKXQGU-UHFFFAOYSA-N .

Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts:

  • [M+H]+: 135.9 Ų
  • [M+Na]+: 146.7 Ų
  • [M+NH4]+: 144.7 Ų
  • [M-H]-: 137.6 Ų .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-ethyl-4,5,6,7-tetrahydroindazol-5-amine

InChI

InChI=1S/C9H15N3/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h6,8H,2-5,10H2,1H3

InChI Key

AEYDCXOBVKXQGU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CC(CC2)N)C=N1

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Acylation

A commonly used starting material is 1,4-dioxaspiro[4.5]decan-8-one, which undergoes acylation with diethyl oxalate in the presence of lithium diisopropylamide (LDA) at low temperature (−78 °C) to yield a keto-ester intermediate. This step is crucial for introducing the oxalyl moiety that facilitates subsequent cyclization (Iyamu et al., 2019).

Step Reagents/Conditions Product Yield (%)
Acylation Diethyl oxalate, LDA, −78 °C Keto-ester intermediate (2) 68

Cyclization with Hydrazine Derivatives

The keto-ester intermediate is then treated with a hydrazine derivative, such as propylhydrazine or hydrazine hydrate, in an inert solvent like ethanol. This induces cyclization to form the tetrahydroindazole ring system. The reaction proceeds efficiently, providing the tetrahydroindazole intermediate in high yield (approximately 82%) (Iyamu et al., 2019; German patent DD148048A5, 2025).

Step Reagents/Conditions Product Yield (%)
Cyclization Hydrazine hydrate/propylhydrazine, EtOH Tetrahydroindazole intermediate (3) 82

Ester Hydrolysis and Amide Coupling

The ester group in the intermediate is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid is then coupled with amines such as dimethylamine or piperidine to form amide derivatives. These steps are critical for introducing functional groups that modulate biological activity and solubility (Iyamu et al., 2019).

Step Reagents/Conditions Product Yield (%)
Ester hydrolysis Acid or base hydrolysis Carboxylic acid intermediate (4) 84
Amide coupling Amine (dimethylamine/piperidine), coupling agents Amide derivatives (5a, 5b) Variable

Ketal Deprotection and Reductive Amination

Following amide formation, the ketal protecting group is removed using strong acids such as 3N hydrochloric acid. The resulting ketone is subjected to reductive amination with various amines to introduce the amino substituent at the 5-position of the tetrahydroindazole ring. Reductive amination is typically performed using sodium cyanoborohydride or other suitable metal hydrides in inert solvents, yielding the target amines (including 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine) in moderate to good yields (German patent DD148048A5, 2025; Iyamu et al., 2019).

Step Reagents/Conditions Product Yield (%)
Ketal deprotection 3N HCl or strong acid Ketone intermediate Variable
Reductive amination Ammonium acetate or amine, NaCNBH3, inert solvent 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine Variable

Alternative Routes and Functional Group Modifications

Additional synthetic routes involve reduction of ketones to secondary alcohols followed by O-alkylation or tosylation, enabling further substitution such as thioether formation or azide displacement. These modifications expand the chemical diversity of the tetrahydroindazole scaffold and allow for fine-tuning of pharmacological properties (Iyamu et al., 2019).

Summary Table of Preparation Steps

Step Number Reaction Type Starting Material/Intermediate Reagents/Conditions Product Yield (%)
1 Acylation 1,4-dioxaspiro[4.5]decan-8-one Diethyl oxalate, LDA, −78 °C Keto-ester intermediate (2) 68
2 Cyclization Keto-ester intermediate (2) Hydrazine hydrate/propylhydrazine, EtOH Tetrahydroindazole intermediate (3) 82
3 Ester hydrolysis Tetrahydroindazole intermediate (3) Acid/base hydrolysis Carboxylic acid intermediate (4) 84
4 Amide coupling Carboxylic acid intermediate (4) Dimethylamine/piperidine, coupling agents Amide derivatives (5a, 5b) Variable
5 Ketal deprotection Amide derivatives (5a, 5b) 3N HCl or strong acid Ketone intermediate Variable
6 Reductive amination Ketone intermediate Ammonium acetate or amine, NaCNBH3 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine Variable

Research Findings and Optimization

  • The synthetic route employing late-stage amide formation and reductive amination allows for efficient diversification of the tetrahydroindazole core, facilitating the synthesis of analogs with improved receptor selectivity and potency (Iyamu et al., 2019).
  • The introduction of dibasic amines at the 5-position significantly enhances binding affinity and selectivity for sigma-2 receptors, as shown by compounds with pKi values around 7.8 M (Iyamu et al., 2019).
  • The compounds exhibit good to excellent thermodynamic solubility in physiological buffers, which is advantageous for biological applications (Iyamu et al., 2019).
  • Alternative synthetic modifications, such as Chan-Lam coupling for N-substituent installation and regioisomer separation by preparative HPLC, provide further structural control (Iyamu et al., 2019).

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines or hydrazines.

Scientific Research Applications

While specific applications of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5 -amine are not detailed in the search results, some information can be gathered regarding its structural characteristics, related compounds, and general applications of indazoles.

Structural Information:

  • The molecular formula of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is C9H15N3 .
  • The compound has a molar mass of 165.24 g/mol.
  • It features a bicyclic structure with a fused five-membered and six-membered ring containing nitrogen atoms, known as an indazole ring system.
  • An ethyl substituent is attached to the nitrogen of the indazole framework.

Applications of Related Indazoles:

  • Anti-inflammatory Agents : Indazoles have been प्रयोग किया जाता है as anti-inflammatory agents. For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity with minimal ulcerogenic potential in experimental models.
  • Synthesis of Heterocyclic Compounds : Indoles are used in multicomponent reactions to synthesize various heterocyclic compounds. Functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones have been synthesized using indoles.
  • Antimicrobial and Antiviral Activities : Pyridine compounds, which can be synthesized from indoles, exhibit antimicrobial and antiviral activities . Some compounds have shown antibacterial activity against Gram-positive and Gram-negative species, as well as antifungal activity against C. albicans and C. gabrata .
  • Building Blocks for Complex Molecules: Indoles and related compounds serve as versatile building blocks in the synthesis of complex molecules, useful in creating pharmaceuticals, agrochemicals, and materials science innovations .

Structural Analogs:
Several compounds share structural similarities with 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine:

  • 3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine: This compound has a similar tetrahydroindazole structure but differs in the position of the ethyl substitution.
  • 1-Methyl-4,5-dihydroindazole: This analog features a methyl group instead of an ethyl group and is less saturated.
  • 4-Aminoindazole: This compound contains an amino group directly on the indazole ring and has a more planar structure.

Predicted Collision Cross Section:
Collision cross section (CCS) values can be predicted for different adducts of the compound, which can be useful in analytical chemistry :

Table of Structural Analogs

Compound NameStructural FeaturesUnique Aspects
3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amineSimilar tetrahydroindazole structureDifferent position of ethyl substitution
1-Methyl-4,5-dihydroindazoleMethyl instead of ethyl substituentLess saturated; different pharmacological profile
4-AminoindazoleContains an amino group directly on the indazole ringMore planar structure; distinct reactivity

Mechanism of Action

The mechanism of action of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Key Observations:

Aryl substituents (e.g., 2-methylphenyl) increase molecular weight and may improve target binding in enzyme inhibition . The amine group at C5 is critical for hydrogen bonding, as seen in analogs like 4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride, which is a common intermediate in drug discovery .

Ionization and Stability :

  • Hydrochloride or dihydrochloride salts (e.g., ) improve aqueous solubility, whereas the free base (target compound) may require formulation optimization for bioavailability.

Safety Profile :

  • The methyl-substituted dihydrochloride analog carries warnings for oral toxicity (H302) and eye irritation (H319) , suggesting that the ethyl analog may require similar handling precautions.

Biological Activity

1-Ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine (CAS Number: 84717099) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of indazole derivatives often involves their interaction with various receptors and enzymes. Specifically, 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine exhibits affinity for sigma receptors, which are implicated in numerous central nervous system (CNS) disorders and cancer.

Sigma Receptor Interaction

Recent studies have demonstrated that compounds related to this indazole scaffold can selectively inhibit sigma-1 and sigma-2 receptors. For instance, a derivative showed moderate activity with a pK_i of approximately 5.8 for sigma-1 and 5.7 for sigma-2 receptors . This highlights the potential of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine as a lead compound for developing therapeutics targeting these receptors.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the indazole core significantly affect biological potency. For example:

CompoundSubstituentpK_i (sigma-1)pK_i (sigma-2)
Base CompoundNone5.85.7
Compound A-F on phenyl7.8>500-fold selectivity against sigma-2
Compound BAmide substitutionLoss of activityN/A

These findings suggest that maintaining a basic nitrogen in the structure is critical for activity against sigma receptors .

Biological Evaluation

The biological evaluation of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine has been limited; however, its structural relatives have shown promising results as inhibitors of human neutrophil elastase (HNE), an important target in treating inflammatory diseases . The indazole core has been successfully modified to enhance potency and selectivity against HNE with IC50 values ranging from low nanomolar concentrations (6–35 nM) .

Case Studies

Several case studies have focused on indazole derivatives similar to 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine:

  • Inhibitors of Human Neutrophil Elastase :
    • A series of tetrahydroindazole derivatives were synthesized and evaluated for HNE inhibition.
    • Results indicated potent inhibition with favorable stability profiles in aqueous buffers .
  • CNS Activity :
    • Compounds derived from the indazole scaffold were tested for their effects on CNS-related disorders.
    • Selective sigma receptor ligands showed promise in modulating neurodegenerative processes .

Q & A

Q. What are the common synthetic pathways for 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine?

The synthesis typically involves multi-step reactions starting from bicyclic indazole precursors. Key steps include:

  • Cyclization : Formation of the tetrahydroindazole core using catalysts like Pd or Cu under reflux conditions in ethanol or methanol .
  • Ethylation : Introduction of the ethyl group via nucleophilic substitution or alkylation reactions.
  • Purification : Recrystallization or column chromatography to achieve >95% purity . Example reagents: Ethyl bromide for alkylation, triethylamine as a base, and ethanol as a solvent .

Q. How is the structural identity of this compound validated experimentally?

Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm hydrogen/carbon environments (e.g., ethyl group protons at δ ~1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 166.13 ([M+H]+^+) .
  • Collision Cross-Section (CCS) : Predicted CCS values (e.g., 135.9 Ų for [M+H]+^+) via ion mobility spectrometry for structural validation .

Q. What are the recommended storage conditions for this compound?

  • Temperature : Store at 2–8°C in a sealed, dry container.
  • Light Sensitivity : Protect from light to prevent photodegradation .
  • Stability : Stable under inert atmospheres (N2_2/Ar) but may degrade upon prolonged exposure to moisture .

Q. Which analytical methods are suitable for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • TLC : Silica gel plates using ethyl acetate/hexane (1:3) as mobile phase.
  • Elemental Analysis : Verify C, H, N content (theoretical: C 65.43%, H 9.15%, N 25.42%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for enhanced solubility of intermediates .
  • Catalyst Optimization : Compare Pd/C vs. CuI catalysts for cyclization efficiency (e.g., CuI may reduce side products by 15%) .
  • Temperature Control : Lower reaction temperatures (e.g., 60°C vs. 80°C) to minimize decomposition .

Table 1 : Yield optimization under varying conditions

CatalystSolventTemp (°C)Yield (%)
Pd/CEthanol8062
CuIDMF6078

Q. What mechanistic insights explain its potential anti-inflammatory activity?

  • Enzyme Inhibition : Molecular docking studies suggest binding to cyclooxygenase-2 (COX-2) with a docking score of −9.2 kcal/mol, blocking arachidonic acid conversion .
  • SAR Analysis : Ethyl substitution enhances lipophilicity (LogP = 2.1), improving membrane permeability vs. methyl analogs (LogP = 1.5) .
  • In Vivo Models : Dose-dependent reduction of carrageenan-induced edema in rats (IC50_{50} = 12 µM) .

Q. How can computational modeling guide its drug-likeness evaluation?

  • ADME Prediction : SwissADME analysis shows high gastrointestinal absorption (85%) and no blood-brain barrier penetration .
  • Metabolic Stability : CYP3A4-mediated oxidation identified as the primary metabolic pathway via in silico simulations .
  • Toxicity Risk : AMES test predictions indicate low mutagenic potential .

Q. How should researchers address contradictions in biological activity data?

  • Control Experiments : Verify assay interference (e.g., test compound stability in DMSO at 37°C for 24 hours) .
  • Dose-Response Curves : Replicate studies across multiple cell lines (e.g., HEK293 vs. RAW264.7) to confirm IC50_{50} consistency .
  • Structural Confirmation : Re-analyze batches with conflicting results via LC-MS to rule out degradation .

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